molecular formula C8H17NO B146457 5-Methyl-3-heptanone oxime CAS No. 22457-23-4

5-Methyl-3-heptanone oxime

Cat. No.: B146457
CAS No.: 22457-23-4
M. Wt: 143.23 g/mol
InChI Key: CBVWMGCJNPPAAR-CMDGGOBGSA-N
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Chemical Reactions Analysis

5-Methyl-3-heptanone oxime undergoes several types of chemical reactions, including:

    Oxidation: this compound can be oxidized to form corresponding oximes and other derivatives.

    Reduction: Reduction reactions can convert this compound into its corresponding amine.

    Substitution: this compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts to facilitate substitution reactions . The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

5-Methyl-3-heptanone oxime has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 5-Methyl-3-heptanone oxime involves its interaction with olfactory receptors, leading to the perception of its characteristic green and leafy aroma. At the molecular level, this compound binds to specific receptors in the olfactory system, triggering a signal transduction pathway that results in the sensation of smell .

Comparison with Similar Compounds

5-Methyl-3-heptanone oxime is unique in its ability to impart a green and leafy aroma, making it distinct from other similar compounds. Some similar compounds include:

    Spirogalbanone: Known for its green and woody notes.

    Vetiveryl Acetate: Provides a fresh and earthy aroma.

    Triplal: Offers green and floral notes.

Compared to these compounds, this compound stands out for its intense green and ivy-like scent, making it a preferred choice for recreating fig leaf and other green notes in perfumery .

Properties

CAS No.

22457-23-4

Molecular Formula

C8H17NO

Molecular Weight

143.23 g/mol

IUPAC Name

(NE)-N-(5-methylheptan-3-ylidene)hydroxylamine

InChI

InChI=1S/C8H17NO/c1-4-7(3)6-8(5-2)9-10/h7,10H,4-6H2,1-3H3/b9-8+

InChI Key

CBVWMGCJNPPAAR-CMDGGOBGSA-N

SMILES

CCC(C)CC(=NO)CC

Isomeric SMILES

CCC(C)C/C(=N/O)/CC

Canonical SMILES

CCC(C)CC(=NO)CC

Key on ui other cas no.

22457-23-4

physical_description

Liquid

Pictograms

Irritant

Synonyms

5-Methyl-3-heptanone Oxime;  Ethyl 2-Methylbutyl Ketoxime;  NSC 166310

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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